![molecular formula C17H16N2O3 B7475426 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, also known as MADQ, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This leads to a reduction in calcium influx into the cell, which is necessary for the normal functioning of the NMDA receptor.
Biochemical and Physiological Effects:
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of long-term potentiation, a process that is involved in learning and memory. It has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one for lab experiments is its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, including further investigation of its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to identify other potential targets for this compound. Finally, the development of more soluble analogs of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one could lead to improved experimental utility and potential therapeutic applications.
合成法
The synthesis of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 3-methoxyphenylacetic acid with 2-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This is followed by reduction of the resulting nitrostyrene intermediate with sodium dithionite to yield the final product.
科学的研究の応用
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the NMDA receptor, which is involved in various physiological processes such as learning and memory. 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)10-17(21)19-11-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROFDOLQXTVMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

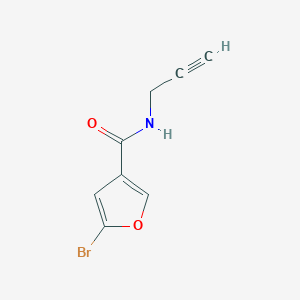

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
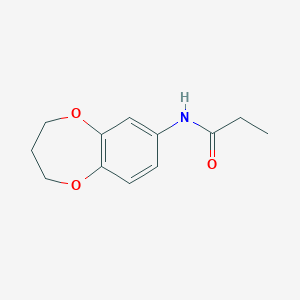
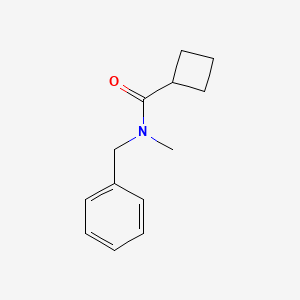
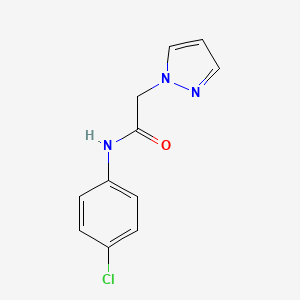

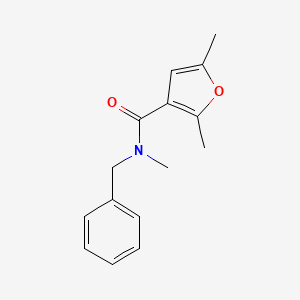

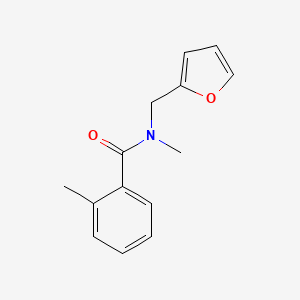
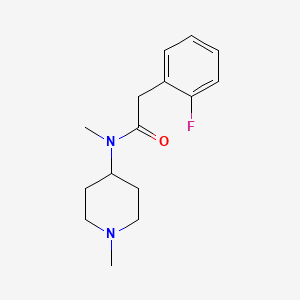

![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)